molecular formula C19H20F3NO2 B3816677 (3S*,4S*)-4-(2-naphthyl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-ol

(3S*,4S*)-4-(2-naphthyl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-ol

Cat. No. B3816677
M. Wt: 351.4 g/mol
InChI Key: MHVLPOGDEDMIJU-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4S*)-4-(2-naphthyl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as TFB-TAP, and it has been widely studied for its potential use in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its use as a potential therapeutic agent for the treatment of various diseases.

Scientific Research Applications

TFB-TAP has been studied extensively for its potential use in the field of medicinal chemistry. It has shown promising results as a potential therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. TFB-TAP has been shown to have a high affinity for the dopamine D2 receptor and the sigma-1 receptor, which are both involved in the regulation of neurotransmitter release. This makes TFB-TAP a potential candidate for the development of drugs that target these receptors.

Mechanism of Action

TFB-TAP exerts its effects by binding to the dopamine D2 receptor and the sigma-1 receptor. The dopamine D2 receptor is involved in the regulation of dopamine release, which is important for the modulation of mood, reward, and motivation. The sigma-1 receptor is involved in the regulation of calcium signaling and has been implicated in the pathophysiology of various neuropsychiatric disorders. By binding to these receptors, TFB-TAP modulates their activity and can potentially alleviate the symptoms of these disorders.
Biochemical and Physiological Effects
TFB-TAP has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is an area of the brain that is involved in the regulation of movement and reward. TFB-TAP has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. In addition, TFB-TAP has been shown to have antioxidant properties, which may be beneficial for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

TFB-TAP has several advantages for lab experiments. It is a highly selective and potent ligand for the dopamine D2 receptor and the sigma-1 receptor, which makes it an ideal tool for studying the function of these receptors. In addition, TFB-TAP is stable and can be easily synthesized, which makes it readily available for use in lab experiments. However, one limitation of TFB-TAP is that it has poor solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of TFB-TAP. One direction is to further investigate its potential as a therapeutic agent for the treatment of various neuropsychiatric disorders. Another direction is to study the mechanism of action of TFB-TAP in more detail, particularly with respect to its effects on calcium signaling and BDNF expression. Additionally, future studies could focus on developing analogs of TFB-TAP with improved solubility and potency. Overall, TFB-TAP has shown great promise as a tool for studying the dopamine D2 receptor and the sigma-1 receptor, and it has the potential to be developed into a novel therapeutic agent for the treatment of various diseases.
Conclusion
In conclusion, (3S*,4S*)-4-(2-naphthyl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-ol, or TFB-TAP, is a chemical compound that has shown great promise for its potential use in the field of medicinal chemistry. It has been studied extensively for its potential as a therapeutic agent for the treatment of various neuropsychiatric disorders, and it has been shown to modulate the activity of the dopamine D2 receptor and the sigma-1 receptor. TFB-TAP has several advantages for lab experiments, including its potency and selectivity, but it also has some limitations, such as its poor solubility. Overall, TFB-TAP has the potential to be developed into a novel therapeutic agent for the treatment of various diseases, and there are several future directions for its study.

properties

IUPAC Name

4,4,4-trifluoro-1-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO2/c20-19(21,22)9-7-18(25)23-10-8-16(17(24)12-23)15-6-5-13-3-1-2-4-14(13)11-15/h1-6,11,16-17,24H,7-10,12H2/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVLPOGDEDMIJU-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1C2=CC3=CC=CC=C3C=C2)O)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1C2=CC3=CC=CC=C3C=C2)O)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4S*)-4-(2-naphthyl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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